3-エチルアセトフェノン

概要

説明

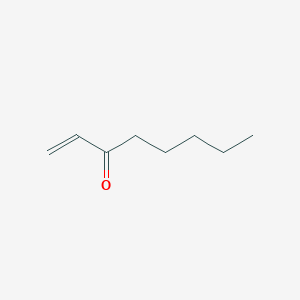

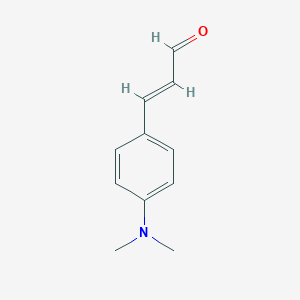

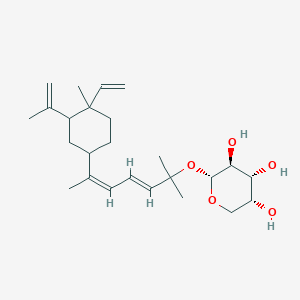

3-Ethylacetophenone, also known as 1-(3-ethylphenyl)ethanone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a strong aromatic and spicy odor. This compound is used in various applications, including the manufacture of perfumes, soaps, toothpaste, and oral medications .

科学的研究の応用

3-Ethylacetophenone has several scientific research applications:

作用機序

Target of Action

3-Ethylacetophenone is a ketone organic compound . It is used as an organic intermediate in various chemical reactions . The primary targets of 3-Ethylacetophenone are the reactants in these chemical reactions. It interacts with these reactants to form different heterocyclic compounds .

Mode of Action

3-Ethylacetophenone interacts with its targets through chemical reactions. For instance, it can undergo a nucleophilic attack by the electron on positively charged bromine ions, resulting in the formation of a new compound through the creation of a carbon-oxygen double bond .

Biochemical Pathways

3-Ethylacetophenone is involved in the synthesis of many heterocyclic compounds . It is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .

Result of Action

The result of 3-Ethylacetophenone’s action is the formation of various heterocyclic compounds . These compounds can have different properties and uses, depending on the specific reactions and conditions.

Action Environment

The action, efficacy, and stability of 3-Ethylacetophenone can be influenced by various environmental factors. These include the temperature, pH, and presence of other reactants or catalysts in the reaction environment. For instance, one method for the preparation of acetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C .

準備方法

Synthetic Routes and Reaction Conditions: 3-Ethylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, 3-Ethylacetophenone is produced using similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反応の分析

Types of Reactions: 3-Ethylacetophenone undergoes various chemical reactions, including:

Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 3-ethyl-4-bromoacetophenone.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in acetic acid or pyridine hydrobromide perbromide.

Major Products:

Oxidation: 3-Ethylbenzoic acid.

Reduction: 3-Ethylphenylethanol.

Substitution: 3-Ethyl-4-bromoacetophenone.

類似化合物との比較

3-Ethylacetophenone can be compared with other acetophenone derivatives, such as:

3-Methylacetophenone: Similar structure but with a methyl group instead of an ethyl group.

4-Ethylacetophenone: The ethyl group is positioned at the para position, leading to different reactivity and applications.

3-Cyanoacetophenone: Contains a cyano group, which significantly alters its chemical behavior and applications.

Uniqueness: 3-Ethylacetophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. Its strong aromatic odor makes it particularly valuable in the fragrance industry .

特性

IUPAC Name |

1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYRILAFFDKOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177223 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22699-70-3 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Ethylacetophenone in the context of plant-insect interactions?

A: 3-Ethylacetophenone is a volatile organic compound emitted by plants, particularly in response to infestation by herbivores like aphids. [, ] This compound acts as an indirect defense mechanism for the plant by attracting natural enemies of the herbivores, such as the lacewing Chrysopa cognata. [, ]

Q2: How was the role of 3-Ethylacetophenone in attracting Chrysopa cognata confirmed?

A: Studies utilized a Y-tube olfactometer bioassay to assess the behavioral response of C. cognata to various volatile stimuli. [, ] The results demonstrated a significant preference among male C. cognata for the odor of green pepper plants infested with Aphis gossypii compared to uninfested plants or clean air. [, ] Further analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD) confirmed that C. cognata antennae displayed electrophysiological responses to volatiles collected from infested plants, with 3-Ethylacetophenone identified as one of the key active compounds. [, ]

Q3: Does 3-Ethylacetophenone act alone in attracting C. cognata, or are other compounds involved?

A: While 3-Ethylacetophenone plays a significant role, research suggests it functions as part of a complex blend of volatiles. [, ] Other compounds identified in the volatile profile of aphid-infested plants, such as 4-Ethylacetophenone and 3-Ethylbenzaldehyde, were also found to influence the attractiveness of C. cognata to potential prey. [, ] Interestingly, some compounds emitted by C. cognata themselves, like (Z,Z)-4,7-Tridecadiene, were observed to modulate the attractiveness of the plant volatiles. [, ] This highlights the intricate chemical communication system mediating interactions between plants, herbivores, and their natural enemies.

Q4: What are the potential implications of understanding the role of 3-Ethylacetophenone in pest management?

A: Deeper insight into the role of 3-Ethylacetophenone and other plant volatiles could pave the way for developing novel pest control strategies. [, ] For instance, manipulating the emission of these compounds in crops could enhance their attractiveness to beneficial insects like C. cognata, leading to a more sustainable approach to pest management by reducing reliance on synthetic pesticides. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。